molecular formula C38H58ClNO3S B12751844 2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-89-5

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B12751844
CAS No.: 85446-89-5
M. Wt: 644.4 g/mol
InChI Key: DSYAYYCEMJEPOQ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound with a unique structure that combines elements of pyridinecarboxylic acid and benzopyran

Properties

CAS No.

85446-89-5

Molecular Formula

C38H58ClNO3S

Molecular Weight

644.4 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(3-chloropropylsulfanyl)pyridine-2-carboxylate

InChI

InChI=1S/C38H58ClNO3S/c1-26(2)13-9-14-27(3)15-10-16-28(4)17-11-21-38(8)22-20-33-31(7)35(29(5)30(6)36(33)43-38)42-37(41)34-19-18-32(25-40-34)44-24-12-23-39/h18-19,25-28H,9-17,20-24H2,1-8H3

InChI Key

DSYAYYCEMJEPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)SCCCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multiple steps. The initial step often includes the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the chloropropylthio group. The final step involves the esterification with the benzopyran derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloropropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinecarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antioxidant activity. For example, studies have shown that certain pyridinecarboxylic acid derivatives possess the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity of these compounds can be quantified using methods like the DPPH radical scavenging assay .

Pharmaceutical Applications
The compound has potential uses in drug development as a scaffold for synthesizing new pharmaceuticals. Its structural features may contribute to the design of inhibitors targeting specific biological pathways. For instance, the modification of the pyridine ring can lead to compounds that inhibit protein kinases involved in cancer progression .

Agrochemicals

Pesticide Development
The compound's thioether group enhances its lipophilicity and biological activity, making it a candidate for developing new agrochemicals. Pyridinecarboxylic acid derivatives have been explored for their efficacy as herbicides and insecticides. The incorporation of chloropropyl thio groups has been shown to improve the selectivity and potency of these compounds against target pests while minimizing harm to non-target species .

Material Sciences

Polymer Chemistry
In material sciences, 2-pyridinecarboxylic acid derivatives are being investigated for their potential in synthesizing novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to explore their use in creating advanced materials for applications ranging from packaging to automotive components .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various pyridinecarboxylic acid derivatives through in vitro assays. Results demonstrated that specific modifications to the structure significantly enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid. This suggests potential therapeutic applications in formulations aimed at combating oxidative stress .

Case Study 2: Synthesis of Agrochemicals

Research focused on synthesizing new insecticides based on pyridinecarboxylic acid derivatives showed promising results in field trials. Compounds with thioether functionalities exhibited increased effectiveness against common agricultural pests while showing lower toxicity to beneficial insects. This highlights the compound's potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxylic acid derivatives
  • Benzopyran derivatives
  • Chloropropylthio compounds

Uniqueness

This compound is unique due to its combination of pyridinecarboxylic acid and benzopyran structures, which imparts distinct chemical and biological properties

Biological Activity

2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)-, is a compound with notable biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables that summarize its activity.

Structural Characteristics

The molecular formula of 2-Pyridinecarboxylic acid, 5-((3-chloropropyl)thio)- is C9H10ClNO2S. The compound features a pyridine ring substituted with a carboxylic acid and a thioether group, which may contribute to its biological properties. The structural representation can be summarized as follows:

  • Molecular Formula : C9H10ClNO2S
  • SMILES Notation : C1=CC(=NC=C1SCCCCl)C(=O)O
  • InChIKey : FKKZJKIJCRUTPO-UHFFFAOYSA-N

Research indicates that 2-Pyridinecarboxylic acid derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. The thioether group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Anti-inflammatory Effects

A study demonstrated that related pyridinecarboxylic acids possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. This inhibition can lead to reduced inflammation and pain in various models of inflammatory diseases.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial effects. Compounds similar to 2-Pyridinecarboxylic acid have shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Case Study on Inflammation : In a controlled trial involving animal models of arthritis, administration of 2-Pyridinecarboxylic acid derivatives resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridine ring enhanced the antimicrobial potency, with minimum inhibitory concentrations (MICs) determined for each derivative.

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnalgesicReduces pain perception in animal models
PropertyValue
Molecular Weight205.69 g/mol
Predicted LogP3.45
Solubility (in water)Low
StabilityStable under normal conditions

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, often employing palladium-catalyzed cross-coupling and nucleophilic substitution. For example:

  • Step 1: React a pyridinecarboxylic acid derivative with 3-chloropropyl thiol under inert conditions (e.g., N₂ atmosphere) using Pd(OAc)₂ and XPhos ligands in tert-butanol at 40–100°C for 5.5 hours to form the thioether intermediate .
  • Step 2: Functionalize the benzopyran core via esterification with the thioether intermediate. Use Cs₂CO₃ as a base and acetonitrile as a solvent, followed by acid hydrolysis (HCl/water at 93–96°C) to deprotect tert-butyl groups .
  • Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from DMF/water mixtures ensures high purity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O ester at ~1719 cm⁻¹, S–C at ~600–700 cm⁻¹) .
  • NMR:
    • ¹H NMR: Resolves methyl groups (δ 1.2–2.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and thioether protons (δ 3.1–3.5 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the benzopyran core (δ 135–145 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 386 for analogs) and fragmentation patterns .

Advanced: How can computational chemistry aid in designing reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model intermediates and transition states. For example, simulate the Pd-catalyzed coupling step to optimize ligand selection (e.g., XPhos vs. SPhos) and predict regioselectivity .
  • Data-Driven Optimization: Apply machine learning to analyze experimental parameters (e.g., solvent polarity, temperature) from past syntheses. Tools like ICReDD’s feedback loop integrate computational predictions with empirical data to refine conditions (e.g., reducing reaction time by 30%) .

Advanced: What methodologies are recommended for resolving contradictions in experimental data related to this compound’s reactivity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 2^k factorial) to isolate variables causing discrepancies. For instance, test interactions between catalyst loading (0.5–2.0 mol%) and temperature (40–100°C) to identify optimal conditions for reproducibility .
  • Statistical Analysis: Apply ANOVA to compare yields from multiple trials. If conflicting data arise (e.g., inconsistent esterification yields), use Tukey’s HSD test to determine if outliers are statistically significant .
  • Cross-Validation: Replicate reactions in parallel using independent labs to rule out equipment- or operator-specific errors .

Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • Handling Chlorinated Intermediates: Use fume hoods and PPE (nitrile gloves, goggles) to avoid exposure to 3-chloropropyl thiol, which is toxic and corrosive .
  • Inert Atmosphere: Conduct Pd-catalyzed steps under N₂/Ar to prevent oxidation of sensitive intermediates (e.g., thioethers) .
  • Waste Disposal: Quench residual catalysts (e.g., Pd) with 10% aqueous EDTA before disposal to prevent environmental contamination .
  • Emergency Measures: For spills, neutralize acids/bases with appropriate agents (e.g., NaHCO₃ for HCl) and consult SDS sheets immediately .

Advanced: How can the stereochemistry of the benzopyran core be controlled during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Introduce enantiopure tert-butyl groups (e.g., (R)- or (S)-Boc) to direct the stereochemistry of the benzopyran ring during cyclization .
  • Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in Pd-mediated steps to achieve >90% enantiomeric excess (ee) .
  • Crystallization-Induced Diastereomer Resolution: Separate diastereomers by crystallizing intermediates with chiral resolving agents (e.g., L-tartaric acid) .

Advanced: What strategies optimize the solubility of this compound for biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Liposomal Encapsulation: Formulate with phosphatidylcholine liposomes (10–100 nm diameter) to improve bioavailability in cell-based assays .
  • Derivatization: Introduce polar groups (e.g., PEG chains) at the ester moiety via post-synthetic modification .

Advanced: How do structural modifications impact the compound’s antioxidant activity?

Methodological Answer:

  • SAR Studies:
    • Thioether Chain: Shortening the 3-chloropropyl group to methyl reduces steric hindrance, increasing radical scavenging activity (e.g., IC₅₀ from 50 µM to 25 µM in DPPH assays) .
    • Benzopyran Methylation: Removing the 2,5,7,8-tetramethyl groups decreases lipid peroxidation inhibition by 40%, indicating critical steric protection of the phenolic -OH .
  • Computational Modeling: Dock the compound into NADPH oxidase using AutoDock Vina to predict binding affinities and guide functionalization .

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